Mercuric nitrate monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

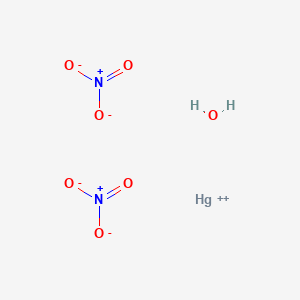

IUPAC Name |

mercury(2+);dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVICROHOONHSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2HgN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228450 | |

| Record name | Mercuric nitrate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or slightly yellow deliquescent solid with an odor of nitric acid; "Soluble in a small amount of water" [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Mercuric nitrate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-34-8 | |

| Record name | Mercuric nitrate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercuric nitrate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury(II) dinitrate, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC NITRATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ09EDI5UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Mercuric Nitrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of mercuric nitrate (B79036) monohydrate (Hg(NO₃)₂·H₂O). The information is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and a logical workflow for physical characterization.

Core Physical and Chemical Data

Mercuric nitrate monohydrate is an inorganic compound that presents as a white to slightly yellow, crystalline, and deliquescent solid.[1][2][3] It is known for its sharp, nitric acid-like odor.[1][2][4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | References |

| Molecular Formula | Hg(NO₃)₂·H₂O | [3][5][6] |

| Molecular Weight | 342.62 g/mol | [2][3][6][7] |

| Appearance | White to off-white or slightly yellow crystalline powder | [1][3][5] |

| Melting Point | 79 °C (decomposes) | [1][8][9][10] |

| Boiling Point | Decomposes upon heating | [9][10] |

| Density | Approximately 4.3 - 4.39 g/cm³ at 20 °C | [1][8][9][10][11] |

| Solubility in Water | Soluble in small amounts of water; forms an insoluble basic salt with excess water or upon boiling. | [1][2][5][9] |

| Solubility in Other Solvents | Soluble in nitric acid, acetone, and ammonia. Insoluble in alcohol/ethanol. | [1][7][8][9] |

| Stability | Stable under normal conditions, but is deliquescent, hygroscopic, and may discolor upon exposure to light. Decomposes upon heating. | [9][10][12][13] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments to determine the physical properties of inorganic salts like this compound.

Determination of Melting Point (Capillary Method)

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[7][14]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[14]

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface, or dropped through a long narrow tube, to pack the solid into the closed end to a height of 2-3 mm.[6]

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[6][7]

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[15] For pure substances, this range is typically narrow.

Determination of Density (Gas Pycnometry)

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid by measuring the volume of the sample through the displacement of a gas, typically an inert gas like helium.[10]

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample holder

Procedure:

-

Sample Preparation: The mass of the this compound sample is accurately determined using an analytical balance.

-

Calibration: The gas pycnometer is calibrated according to the manufacturer's instructions, which typically involves measuring the volume of the empty sample chamber and a reference volume.

-

Measurement: The weighed sample is placed in the sample chamber of the pycnometer. The chamber is sealed, and the analysis is initiated. The instrument automatically introduces a known quantity of helium gas into the chamber and measures the resulting pressure. By applying the gas laws, the volume of the solid sample is calculated.

-

Calculation: The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the volume determined by the pycnometer.

Determination of Aqueous Solubility (Saturation Method)

This method determines the solubility of a salt at a specific temperature by creating a saturated solution.

Apparatus:

-

Beakers or glass jars

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Thermometer

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish

Procedure:

-

Saturation: A known volume of distilled water (e.g., 100 mL) is placed in a beaker and maintained at a constant temperature. Small, accurately weighed portions of this compound are added to the water while stirring continuously. The salt is added until it no longer dissolves, and a small amount of excess solid remains.[9]

-

Equilibration: The solution is stirred for an extended period to ensure equilibrium is reached and the solution is truly saturated.

-

Separation: A known volume of the saturated solution is carefully decanted and filtered to remove any undissolved solid.

-

Quantification: The mass of the dissolved salt in the filtered solution is determined. This can be done by evaporating the solvent from a known volume of the solution in a pre-weighed evaporating dish and then weighing the remaining solid residue.[9]

-

Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent at the specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of an inorganic salt.

Caption: Workflow for the physical characterization of an inorganic salt.

References

- 1. fountainheadpress.com [fountainheadpress.com]

- 2. Untitled [faculty.uml.edu]

- 3. quora.com [quora.com]

- 4. mrc.org.ua [mrc.org.ua]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencebuddies.org [sciencebuddies.org]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. mt.com [mt.com]

- 12. tricliniclabs.com [tricliniclabs.com]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. thinksrs.com [thinksrs.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to Mercuric Nitrate Monohydrate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical characteristics, safety protocols, and primary laboratory applications of mercuric nitrate (B79036) monohydrate (Hg(NO₃)₂·H₂O). The information is intended to support researchers and professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

Mercuric nitrate monohydrate is a highly toxic, crystalline solid that is soluble in water. It is a powerful oxidizing agent and should be handled with extreme caution. The key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | Hg(NO₃)₂·H₂O | [1][2][3] |

| Molecular Weight | 342.62 g/mol | [3][4][5][6][7][8] |

| Appearance | White to yellowish crystalline powder | [1][2][3][4][6][7] |

| Melting Point | 79 °C (decomposes) | [1][2][8][9][10] |

| Density | 4.3 g/cm³ | [2][9] |

| Solubility | Soluble in water, nitric acid, acetone, and ammonia. Insoluble in alcohol. | [2][9][11] |

| Stability | Stable under normal conditions, but deliquescent and may discolor on exposure to light. | [1][12] |

Safety and Handling

This compound is extremely toxic and corrosive. Ingestion, inhalation, or skin contact can be fatal. It is also a strong oxidizing agent and can react violently with reducing agents and organic materials.[1]

Key Safety Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Dispose of waste according to strict hazardous waste protocols.

Laboratory Applications

The primary laboratory applications of this compound stem from its properties as a source of mercury(II) ions and as a nitrating agent.

Mercurimetric Titration for Chloride Determination

A significant application of mercuric nitrate is in analytical chemistry for the determination of chloride ions in a sample, a technique known as mercurimetry.[13] This method is based on the reaction of mercuric ions (Hg²⁺) with chloride ions (Cl⁻) to form a stable, soluble mercuric chloride complex (HgCl₂).[13]

Principle: The titration is performed in an acidic solution. The endpoint is detected using an indicator, typically diphenylcarbazone, which forms a distinct purple-colored complex with excess mercuric ions after all the chloride has been complexed.[3][14]

Reagents:

-

This compound (Hg(NO₃)₂·H₂O)

-

Nitric Acid (HNO₃), concentrated

-

Distilled Water

-

Ammonium (B1175870) Thiocyanate (B1210189) (NH₄SCN), 0.1 N standard solution

-

Ferric Ammonium Sulfate (B86663) ([NH₄]Fe[SO₄]₂·12H₂O) indicator solution

Procedure:

-

Preparation of 0.1 M Mercuric Nitrate Solution:

-

Accurately weigh 34.26 g of this compound.

-

In a 1000 mL volumetric flask, dissolve the mercuric nitrate in 500 mL of distilled water containing 5 mL of concentrated nitric acid.

-

Dilute to the mark with distilled water and mix thoroughly.[9]

-

-

Standardization:

-

Pipette 20 mL of the prepared mercuric nitrate solution into a conical flask.

-

Add 2 mL of nitric acid and 2 mL of ferric ammonium sulfate indicator solution.[9]

-

Cool the solution to below 20°C.

-

Titrate with a standard 0.1 N ammonium thiocyanate solution until the first appearance of a permanent brownish color.[9]

-

Calculate the molarity of the mercuric nitrate solution using the titration data.

-

Diagram: Standardization of Mercuric Nitrate Solution

Caption: Workflow for the preparation and standardization of a 0.1 M mercuric nitrate solution.

Reagents:

-

Standardized Mercuric Nitrate Solution

-

Diphenylcarbazone-Bromophenol Blue mixed indicator solution

-

Nitric Acid (0.05 M)

-

Sodium Hydroxide (B78521) (0.05 M)

-

Chloride-containing sample

Procedure:

-

Sample Preparation:

-

Pipette a suitable volume of the sample into a conical flask and dilute to approximately 50 mL with distilled water.

-

-

pH Adjustment:

-

Add 5-10 drops of the mixed indicator solution.

-

If the solution is blue or purple, add 0.05 M nitric acid dropwise until the color changes to yellow, then add 1 mL in excess.

-

If the solution is yellow or orange, add 0.05 M sodium hydroxide dropwise until the color changes to blue-violet, then add 0.05 M nitric acid dropwise to revert to yellow, and finally add 1 mL of nitric acid in excess. The optimal pH range is 3.0-3.6.[13]

-

-

Titration:

-

Titrate the prepared sample with the standardized mercuric nitrate solution.

-

The endpoint is reached when the color changes from yellow to a persistent blue-violet.[13]

-

-

Calculation:

-

Calculate the chloride concentration in the sample based on the volume of mercuric nitrate solution used.

-

Diagram: Mercurimetric Titration of Chloride

Caption: Experimental workflow for the determination of chloride by mercurimetric titration.

Organic Synthesis

Mercuric nitrate is also utilized in organic synthesis, primarily as a nitrating agent and for the preparation of organomercury compounds.

-

Nitration: It can be used for the nitration of aromatic compounds.[6]

-

Oxymercuration-Demercuration: While not a direct use of mercuric nitrate, it is a precursor for preparing other mercury compounds used in reactions like the oxymercuration-demercuration of alkenes to form alcohols.

-

Preparation of Organomercuric Nitrates: It can react with mercury diphenyl to produce phenylmercuric nitrate, an organic mercury compound.[15]

Due to the high toxicity of the resulting organomercury compounds, these applications are often replaced by safer alternatives in modern synthetic chemistry. The protocols for these reactions are highly specific to the desired product and are not generalized here.

Conclusion

This compound is a valuable reagent in the analytical laboratory, particularly for the accurate determination of chloride ions. Its use in organic synthesis, while historically significant, is now less common due to the associated health and environmental hazards. Strict adherence to safety protocols is paramount when handling this compound to mitigate the significant risks it poses. Researchers should always consult the Safety Data Sheet (SDS) and relevant literature before using this compound.

References

- 1. Preparation and Standardization of 0.02 M Mercuric Nitrate | Pharmaguideline [pharmaguideline.com]

- 2. Ricca Chemical - Mercuric Nitrate [riccachemical.com]

- 3. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 4. youtube.com [youtube.com]

- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 6. Mercuric nitrate | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pharmaupdater.com [pharmaupdater.com]

- 10. kthmcollege.ac.in [kthmcollege.ac.in]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nemi.gov [nemi.gov]

- 14. MyHach - Customer Service [support.hach.com]

- 15. US2366683A - Preparation of organic mercuric nitrate - Google Patents [patents.google.com]

The Hatters' Shadow: An In-depth Technical Guide to the Historical Applications of Mercuric Nitrate in the Felt Industry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical application of mercuric nitrate (B79036) in the felt industry, a practice that, while improving the quality of felt, cast a long and dark shadow over the health of countless workers. The use of this toxic compound in a process known as "carroting" or "secretage" is a significant chapter in the history of occupational health and toxicology. This document provides a comprehensive overview of the chemical processes, the profound health implications, and the analytical methods used to study this hazardous legacy.

The Carroting Process: A Deal with the Devil for Superior Felt

From the 17th to the mid-20th century, mercuric nitrate was a key ingredient in the production of high-quality felt for hats.[1][2] The process, termed "carroting," involved treating animal fur, typically from rabbits or beavers, with a dilute solution of mercuric nitrate.[1][3] This treatment was so named because the solution often turned the fur a yellowish-orange color, reminiscent of a carrot.[3]

The primary purpose of carroting was to increase the felting capacity of the fur fibers. The mercuric nitrate solution chemically modified the surface of the individual hairs, causing their microscopic scales to flare out. This roughening of the fiber surface allowed them to interlock and mat together more effectively during the subsequent felting process, resulting in a denser, more durable, and water-resistant felt.[4]

The application of the mercuric nitrate solution was often done by hand, with workers brushing the toxic liquid onto the pelts.[5] Following application, the treated furs were dried in ovens, a step that likely volatilized some of the mercury, contributing to the hazardous work environment.[6]

Quantitative Data on Carroting Solutions and Exposure

While historical records often refer to a "dilute solution" of mercuric nitrate, specific concentrations varied. A 1940 patent for an improved carroting process provides some insight into the formulations used. The following table summarizes example solutions described in the patent, which aimed to reduce, but not eliminate, the use of mercury.

| Component | Example 1 | Example 2 | Example 3 | Example 4 |

| Mercuric Nitrate | 0.03 molal | 0.04 molal | 0.05 molal | 0.05 molal |

| Nitric Acid | 0.09 molal | 0.14 molal | 0.15 molal | 0.14 molal |

| Ammonium Persulphate | 0.35 molal | - | 0.35 molal | - |

| Sodium Perchlorate | - | 0.44 molal | - | - |

| Perchloric Acid | - | - | - | 0.3 molal |

| Hydrogen Peroxide | 25 volume strength | 45 volume strength | 45 volume strength | 45 volume strength |

| Table 1: Example Formulations of Carroting Solutions Containing Mercuric Nitrate.[7] |

The legacy of this practice is still detectable in historical artifacts. Analysis of a felt hat from the Victoria and Albert Museum's collection revealed a mercury content of 1% w/w. The hazardous nature of these historical items necessitates careful handling and storage by museum staff and researchers.

The occupational exposure to mercury vapor in the poorly ventilated workshops of the past was significant. While precise historical air concentration data is scarce, modern occupational safety standards provide a stark contrast. The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for mercury vapor.

| Organization | Exposure Limit (TWA for an 8-hour workday) |

| OSHA (Current PEL) | 0.1 mg/m³ (ceiling) |

| NIOSH (REL) | 0.05 mg/m³ |

| ACGIH (TLV) | 0.025 mg/m³ |

| Table 2: Modern Occupational Exposure Limits for Mercury Vapor. |

The Neurological Fallout: "Mad Hatter's Disease"

The chronic inhalation of mercury vapor from the carroting process led to a debilitating neurological disorder known as erethism, or more colloquially, "Mad Hatter's Disease."[4][8] This condition was so prevalent among hatters that the phrase "mad as a hatter" became a common expression in the 19th century.[8]

The symptoms of erethism were both physical and psychological, reflecting the profound impact of mercury on the central nervous system.

| Symptom Category | Manifestations |

| Neurological | Tremors (initially fine, progressing to coarse and debilitating "hatter's shakes"), loss of coordination, difficulty speaking.[1] |

| Psychological | Irritability, anxiety, depression, pathological shyness, memory loss, and in severe cases, delirium and hallucinations.[8] |

| Physical | Muscle weakness, headaches, excessive salivation, and kidney damage.[8] |

| Table 3: Symptoms of Erethism ("Mad Hatter's Disease"). |

Experimental Protocols for Mercury Detection in Felt

The analysis of historical textiles for mercury content requires sensitive and specific analytical techniques. The following are summaries of experimental protocols that can be employed for this purpose.

X-Ray Fluorescence (XRF) Spectroscopy

Principle: XRF is a non-destructive analytical technique that uses X-rays to excite atoms in a sample, causing them to emit characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element, allowing for their identification and quantification.

Methodology:

-

Sample Preparation: For a semi-quantitative screening, the felt sample can be analyzed directly. For more accurate quantitative analysis, a small, representative portion of the felt is excised. The sample is then typically placed in a sample cup with a thin Mylar film window.[5][9]

-

Instrument Calibration: The XRF instrument is calibrated using certified reference materials with known concentrations of mercury.[10]

-

Analysis: The prepared sample is placed in the XRF analyzer. The instrument bombards the sample with X-rays, and the detector measures the energy and intensity of the emitted fluorescent X-rays from the mercury atoms.

-

Data Interpretation: The software compares the detected X-ray spectrum to a library of known elements to identify and quantify the amount of mercury present, typically reported in parts per million (ppm) or weight percent.

Cold Vapor Atomic Absorption Spectroscopy (CVAAS)

Principle: CVAAS is a highly sensitive method for determining mercury. It involves the chemical reduction of mercury ions in a solution to elemental mercury vapor. This vapor is then passed through a light beam of a specific wavelength (253.7 nm), and the amount of light absorbed is proportional to the concentration of mercury.[11][12]

Methodology:

-

Digestion: A small sample of the felt is digested using a strong acid solution (e.g., a mixture of nitric and sulfuric acids) to bring the mercury into an aqueous solution as Hg²⁺ ions.[13]

-

Reduction: The digested sample solution is introduced into a reaction vessel where a reducing agent, typically stannous chloride, is added. This reduces the Hg²⁺ ions to volatile elemental mercury (Hg⁰).[11]

-

Purging and Detection: An inert gas is bubbled through the solution, carrying the mercury vapor into an absorption cell in the atomic absorption spectrophotometer.

-

Quantification: The instrument measures the absorbance of the 253.7 nm light by the mercury vapor. The concentration is determined by comparing the absorbance of the sample to a calibration curve prepared from standards of known mercury concentrations.[12]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a powerful analytical technique that can detect metals at very low concentrations. The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive detection.[14][15]

Methodology:

-

Digestion: Similar to CVAAS, a sample of the felt is first digested in strong acids to dissolve the mercury.

-

Sample Introduction: The digested sample solution is nebulized into a fine aerosol and introduced into the argon plasma.

-

Ionization and Mass Analysis: The plasma (at ~6,000-10,000 K) atomizes and ionizes the mercury. The ions are then guided into the mass spectrometer.

-

Detection and Quantification: The mass spectrometer separates the mercury isotopes from other ions. The detector counts the number of mercury ions, which is directly proportional to the concentration of mercury in the original sample. Calibration is performed using certified mercury standards.

Visualizing the Impact: Signaling Pathways and Workflows

The toxicity of mercuric nitrate stems from the high affinity of the mercury (Hg²⁺) ion for sulfhydryl (-SH) groups in proteins. This interaction disrupts a wide range of cellular processes, leading to the severe neurological symptoms observed in hatters.

The following diagram illustrates the key molecular pathways involved in mercuric nitrate-induced neurotoxicity.

The logical workflow for the analysis of a historical felt hat for mercury content is depicted in the following diagram.

Conclusion: A Legacy of Caution

The historical use of mercuric nitrate in the felt industry serves as a stark reminder of the potential for industrial processes to have devastating impacts on human health. While the practice of carroting has been abandoned, the legacy of "Mad Hatter's Disease" underscores the importance of rigorous occupational safety standards and the continual search for safer industrial materials. For researchers and drug development professionals, the study of mercury's neurotoxic effects continues to provide valuable insights into the mechanisms of heavy metal poisoning and potential therapeutic interventions. The analytical techniques outlined in this guide are crucial tools for understanding the extent of historical contamination and for ensuring the safety of those who handle these important cultural artifacts.

References

- 1. lindaseccaspina.wordpress.com [lindaseccaspina.wordpress.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 4. smart.dhgate.com [smart.dhgate.com]

- 5. epa.gov [epa.gov]

- 6. A Story of Mercury | Welcome to the Arch St Project [archstbones.org]

- 7. US2211341A - Carroting process - Google Patents [patents.google.com]

- 8. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 9. worldagroforestry.org [worldagroforestry.org]

- 10. maine.gov [maine.gov]

- 11. hg-nic.com [hg-nic.com]

- 12. agilent.com [agilent.com]

- 13. yln.info [yln.info]

- 14. Determination of Mercury by Inductively Coupled Plasma-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Hygroscopic Nature of Mercuric Nitrate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercuric nitrate (B79036) monohydrate (Hg(NO₃)₂·H₂O) is a highly toxic, colorless to white crystalline solid that serves as a reagent in various chemical syntheses and analytical procedures. A critical physicochemical property of this compound is its hygroscopic nature, which dictates its stability, storage, and handling requirements. This guide provides a comprehensive overview of the hygroscopic and deliquescent properties of mercuric nitrate monohydrate, details experimental protocols for its characterization, and discusses the implications for its use in research and development.

The Phenomenon of Hygroscopicity in this compound

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This compound is classified as a hygroscopic and deliquescent substance. This means it not only absorbs moisture from the air but will continue to do so until it dissolves in the absorbed water, forming a liquid solution. This property is crucial to consider as it can lead to changes in the physical and chemical characteristics of the material, impacting its purity, reactivity, and shelf-life. The tendency of this compound to absorb atmospheric water vapor necessitates storage in tightly sealed containers in a cool, dry, and well-ventilated area to prevent degradation and ensure safety.

Quantitative Data on Hygroscopicity

| Inorganic Nitrate Salt | Critical Relative Humidity (%) at 30°C |

| Calcium Nitrate | 46.7 |

| Ammonium Nitrate | 59.4 |

| Sodium Nitrate | 72.4 |

| Potassium Nitrate | 90.5 |

Note: This data is for illustrative purposes and does not represent the specific CRH of this compound.

Experimental Protocols for Determining Hygroscopicity

Several established methods can be employed to quantitatively assess the hygroscopic nature of a compound like this compound. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This method is ideal for generating water sorption-desorption isotherms.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in the DVS instrument's sample pan.

-

Initial Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% relative humidity) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass serves as the baseline.

-

Sorption Phase: The relative humidity (RH) is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a sorption-desorption isotherm. This isotherm provides information on the amount of water absorbed at different humidity levels and reveals any hysteresis, which can indicate changes in the solid-state of the material.

Gravimetric Analysis in a Controlled Humidity Environment

This method involves exposing a sample to a constant relative humidity environment and measuring the change in mass over time.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound is placed in a pre-weighed, shallow, glass-stoppered weighing bottle.

-

Controlled Humidity Environment: The open weighing bottle containing the sample is placed in a desiccator or environmental chamber containing a saturated salt solution that maintains a known, constant relative humidity at a specific temperature.

-

Mass Measurement: At regular intervals, the weighing bottle is removed, stoppered, and quickly weighed to determine the mass of absorbed water. This process is repeated until a constant weight is achieved, indicating that the sample is in equilibrium with the surrounding atmosphere.

-

Data Calculation: The percentage of water absorbed is calculated using the following formula:

% Water Absorption = [(Final Mass - Initial Mass) / Initial Mass] x 100

Karl Fischer Titration for Water Content Determination

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample. It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

Methodology:

-

Titrator Preparation: The Karl Fischer titrator is prepared with the appropriate reagents (titrant and solvent). The titration vessel is conditioned to a dry state by the instrument.

-

Sample Introduction: A precisely weighed amount of this compound is quickly introduced into the titration vessel.

-

Titration: The sample is dissolved in the solvent, and the titrator automatically adds the Karl Fischer reagent. The endpoint of the titration is detected potentiometrically when all the water in the sample has reacted.

-

Calculation: The instrument calculates the amount of water in the sample based on the volume of titrant consumed and the known concentration of water in the titrant. The water content is typically expressed as a percentage by mass.

Visualizing Experimental Workflows and Logical Relationships

Diagram: Experimental Workflow for Hygroscopicity Testing

The following diagram illustrates the general workflow for assessing the hygroscopic nature of a chemical compound.

Caption: Workflow for hygroscopicity testing.

Diagram: Factors Influencing the Stability of this compound

This diagram illustrates the key environmental factors that can affect the stability of this compound due to its hygroscopic nature.

Caption: Factors affecting stability.

Implications for Researchers and Drug Development Professionals

The pronounced hygroscopicity of this compound has several important implications:

-

Accurate Weighing: The rapid absorption of moisture can lead to inaccuracies when weighing the compound. Weighing should be performed quickly in a low-humidity environment, or in a glove box with a controlled atmosphere.

-

Stoichiometry of Reactions: The presence of absorbed water can alter the effective concentration of the mercuric nitrate, leading to errors in stoichiometry in chemical reactions. It is advisable to determine the water content of the material before use in sensitive applications.

-

Stability and Degradation: The absorbed water can promote hydrolysis or other degradation pathways, especially when in contact with other reactive substances.

-

Formulation Challenges: In the context of drug development, if a mercury-containing compound with similar hygroscopic properties were to be considered, its formulation would require careful selection of excipients and manufacturing processes to protect it from moisture.

-

Packaging and Storage: The material must be stored in hermetically sealed containers, preferably with a desiccant, to maintain its integrity.

Conclusion

This compound is a hygroscopic and deliquescent material, a characteristic that significantly influences its handling, storage, and application. While specific quantitative hygroscopicity data for this compound is not widely published, established analytical techniques such as Dynamic Vapor Sorption, gravimetric analysis, and Karl Fischer titration can be employed for its detailed characterization. A thorough understanding of its interaction with atmospheric moisture is paramount for researchers and professionals to ensure the accuracy, reproducibility, and safety of their work involving this compound.

Solubility of mercuric nitrate monohydrate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of mercuric nitrate (B79036) monohydrate (Hg(NO₃)₂·H₂O) in water and common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in research, synthesis, and analytical methodologies. This document outlines available quantitative and qualitative solubility data, details the significant impact of hydrolysis on aqueous solutions, and provides a robust experimental protocol for solubility determination.

Core Concepts: Solubility and Hydrolysis

Mercuric nitrate monohydrate is a white crystalline solid that is generally considered soluble in water and some polar organic solvents.[1][2] However, its behavior in aqueous solutions is dominated by a significant chemical reaction: hydrolysis. When dissolved in neutral water, mercuric nitrate reacts with water molecules to form insoluble basic mercury(II) nitrate salts. This reaction results in a cloudy or turbid solution and can lead to the precipitation of a yellow solid.[3]

To achieve a stable, clear aqueous solution of mercuric nitrate, the hydrolysis equilibrium must be shifted. This is readily accomplished by acidifying the water with nitric acid before dissolving the this compound. The presence of excess hydrogen ions suppresses the formation of hydroxide (B78521) and oxide species, thereby preventing the precipitation of basic salts.

Quantitative Solubility Data

However, a key data point is available for its solubility in acidified water, which represents a more practical application for creating stable solutions.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent System | Temperature (°C) | Solubility ( g/100 g of Solvent) | Citation(s) |

| Water | Ambient | Data not available due to hydrolysis | [3] |

| Water with 1% Nitric Acid (HNO₃) | Ambient | 7.7 | [4] |

| Acetone | Ambient | Soluble (quantitative data not available) | [5] |

| Ethanol | Ambient | Insoluble | [5] |

| Methanol | Ambient | Data not available | |

| Ethers | Ambient | Data not available |

Qualitative Solubility Summary

This compound exhibits solubility in a range of polar solvents, while it is insoluble in less polar organic solvents like ethanol.[5]

-

Water: Soluble, but readily hydrolyzes to form insoluble basic salts.[3] Clear solutions can be obtained in acidified water.

-

Nitric Acid (dilute): Soluble.[1]

-

Acetone: Soluble.[5]

-

Ammonia: Soluble.[5]

-

Ethanol: Insoluble.[5]

-

Alcohols (general): Insoluble.

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the experimental determination of the solubility of this compound. This protocol is specifically designed to account for the compound's tendency to hydrolyze in aqueous solutions.

Objective: To determine the solubility of this compound in a given solvent system at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, 1% nitric acid solution, acetone)

-

Thermostatically controlled water bath or incubator

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a chemically resistant membrane, vacuum filtration system)

-

Drying oven

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood due to the high toxicity of mercury compounds.

Procedure:

-

Solvent Preparation: Prepare the desired solvent system. For aqueous solutions, it is highly recommended to use a 1% (v/v) nitric acid solution to prevent hydrolysis.

-

Saturation:

-

Add a known volume of the solvent to a sealable container (e.g., a glass vial or flask) equipped with a magnetic stir bar.

-

Place the container in the thermostatically controlled bath set to the desired temperature and allow the solvent to equilibrate.

-

Gradually add accurately weighed portions of this compound to the solvent while stirring. Continue adding the solid until a slight excess remains undissolved, indicating that a saturated solution has been achieved.

-

Seal the container to prevent solvent evaporation and allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected sample through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry container. Filtration is a critical step to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent in a fume hood. For aqueous solutions, this can be done on a hot plate at a low temperature or in a drying oven. For organic solvents, ensure appropriate ventilation and avoid ignition sources.

-

Once the solvent is fully evaporated, dry the remaining solid residue (the dissolved this compound) to a constant weight in a drying oven at a temperature below its decomposition point (melting point is approximately 79°C).[1]

-

Accurately weigh the container with the dry residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution collected.

-

Express the solubility in grams of solute per 100 grams of solvent using the following formula:

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

Safety Precautions:

This compound is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Dispose of all mercury-containing waste according to institutional and national regulations for hazardous waste.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination.

Logical Relationship of Hydrolysis and Solubilization

The interplay between the dissolution of this compound and its hydrolysis in water is a critical concept. The following diagram illustrates this relationship.

Caption: Hydrolysis and Solubilization Pathway.

References

- 1. Mercury(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. Mercury(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. Mercury nitrate monohydrate | 7783-34-8 [chemicalbook.com]

- 5. Mercuric nitrate | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Crystalline Architecture of Mercuric Nitrate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of mercuric nitrate (B79036) hydrates. While the definitive crystal structures of simple mercuric nitrate monohydrate (Hg(NO₃)₂·H₂O) and dihydrate (Hg(NO₃)₂·2H₂O) remain unconfirmed by X-ray crystallography, this document summarizes the available crystallographic data for a closely related and structurally characterized compound: the monohydrate of basic mercuric nitrate, --INVALID-LINK--(H₂O). Furthermore, it outlines the standard experimental protocols for the synthesis and crystal structure determination of such inorganic hydrates, offering a foundational understanding for researchers in the field.

Introduction

Mercuric nitrate and its hydrated forms are important inorganic compounds with applications in various chemical syntheses. A thorough understanding of their solid-state structures is crucial for predicting their reactivity, stability, and potential applications, including in pharmaceutical research and development where precise molecular geometry is paramount. This guide addresses the current state of knowledge regarding the crystal structures of mercuric nitrate hydrates, highlighting the existing data and the methodologies employed for their characterization.

Crystallographic Data of Basic this compound

In the absence of confirmed structures for simple mercuric nitrate hydrates, the crystal structure of the basic this compound, --INVALID-LINK--(H₂O), provides valuable insights into the coordination chemistry of mercury(II) in a hydrated nitrate environment. The crystallographic data for this compound is presented in Table 1.

Table 1: Crystallographic Data for Basic this compound, --INVALID-LINK--(H₂O)

| Parameter | Value |

| Chemical Formula | H₂HgNO₅ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.432(2) |

| b (Å) | 6.976(1) |

| c (Å) | 13.490(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 888.2(3) |

| Z | 8 |

Data sourced from available research literature.

The structure of basic this compound features zigzag chains of [Hg(OH)]⁺ cations. In this arrangement, the mercury atom is coordinated to hydroxide (B78521) ions, and these chains are further linked by nitrate ions and water molecules. This provides a model for the potential coordination environment of mercury in other hydrated nitrate species.

Experimental Protocols

The following sections detail the standard methodologies for the synthesis of mercuric nitrate hydrate (B1144303) crystals and their subsequent analysis by single-crystal X-ray diffraction.

Synthesis of Mercuric Nitrate Hydrate Crystals

The synthesis of mercuric nitrate hydrates typically involves the reaction of elemental mercury with nitric acid. The degree of hydration can be influenced by the concentration of the nitric acid and the crystallization conditions.

Materials:

-

Elemental Mercury (Hg)

-

Concentrated Nitric Acid (HNO₃)

-

Distilled Water

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of elemental mercury to an excess of hot, concentrated nitric acid.

-

Heat the mixture gently to facilitate the dissolution of mercury. The reaction produces toxic nitrogen dioxide gas, so appropriate safety precautions are essential.

-

Once the mercury has completely dissolved, allow the solution to cool slowly.

-

For the crystallization of hydrates, the solution can be carefully diluted with distilled water.

-

Slow evaporation of the solvent at room temperature is a common method to obtain single crystals suitable for X-ray diffraction. The rate of evaporation can be controlled to influence crystal size and quality.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Equipment:

-

Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα)

-

Goniometer head

-

Cryosystem (for low-temperature data collection)

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

-

Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

The collected data are processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizations

The following diagrams illustrate the general workflow for crystal structure analysis and a hypothetical coordination environment for a mercuric nitrate hydrate.

Conclusion

While the crystal structures of simple this compound and dihydrate are yet to be fully elucidated, the analysis of related compounds such as basic this compound provides a crucial framework for understanding the structural chemistry of these species. The experimental protocols outlined in this guide offer a standardized approach for future research aimed at definitively characterizing these elusive crystal structures. Such studies will be invaluable for advancing our knowledge of mercury coordination chemistry and its implications in various scientific and industrial domains.

Mercuric nitrate monohydrate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mercuric nitrate (B79036) monohydrate, a significant inorganic compound utilized in various scientific and industrial applications. This document details its chemical and physical properties, toxicological data, key experimental protocols, and its influence on cellular signaling pathways.

Core Chemical Identity

Mercuric nitrate monohydrate, also known as mercury(II) nitrate monohydrate, is a crystalline mercury(II) salt of nitric acid.[1] It is a toxic and deliquescent solid that should be handled with appropriate safety precautions.[1][2]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, compiled for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 342.62 g/mol | [3][5][6] |

| Appearance | Colorless to white or slightly yellow crystals/powder | [5][6] |

| Density | 4.3 - 4.39 g/cm³ | [7][8] |

| Melting Point | 79 °C (decomposes) | [8] |

| Solubility | Soluble in a small amount of water (hydrolyzes in excess water), nitric acid, and acetone. Insoluble in ethanol. | [5][9] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Route | Source |

| LD50 | 26 mg/kg | Rat | Oral | [2][10] |

| LD50 | 25 mg/kg | Mouse | Oral | [2] |

| LD50 | 75 mg/kg | Rat | Skin | [2] |

Applications in Research and Development

This compound serves as a crucial reagent in several laboratory and industrial processes:

-

Analytical Chemistry: It is widely used as a titrant for the determination of chloride and cyanide ions in various samples.[9]

-

Organic Synthesis: The compound is utilized in the mercuration of ketones and the synthesis of other organic mercury compounds.[11]

-

Material Preparation: It acts as a precursor in the manufacturing of mercury fulminate (B1208216) and high-purity mercuric oxide, which has applications in batteries.[8][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

This protocol details the quantitative analysis of chloride ions in an aqueous solution using a standard solution of mercuric nitrate. The principle lies in the formation of soluble, undissociated mercuric chloride. The endpoint is detected using diphenylcarbazone (B146866) indicator, which forms a purple complex with excess mercury(II) ions.[9]

Materials:

-

This compound (reagent grade)

-

Concentrated nitric acid (70%)

-

Diphenylcarbazone indicator solution

-

Standard sodium chloride (NaCl) solution (for standardization)

-

Sample containing unknown chloride concentration

-

Deionized water

Procedure:

-

Preparation of 0.02 N Mercuric Nitrate Solution:

-

Accurately weigh 3.426 g of this compound.

-

Dissolve it in approximately 100 mL of deionized water to which 0.25 mL of concentrated nitric acid has been added.[13]

-

Dilute the solution to exactly 1000 mL in a volumetric flask with deionized water and mix thoroughly.

-

-

Standardization:

-

Pipette 10.00 mL of a standard NaCl solution into an Erlenmeyer flask.

-

Add 5-10 drops of diphenylcarbazone indicator solution. The solution should turn yellow.

-

Titrate with the prepared mercuric nitrate solution until the first appearance of a stable violet/purple color.

-

Calculate the exact normality of the mercuric nitrate solution.

-

-

Sample Analysis:

-

Take a known volume of the sample solution and place it in an Erlenmeyer flask.

-

Adjust the pH of the sample to approximately 3.0-3.5 with dilute nitric acid.

-

Add 5-10 drops of diphenylcarbazone indicator.

-

Titrate with the standardized mercuric nitrate solution to the same violet endpoint.

-

Calculate the chloride concentration in the sample.

-

Below is a workflow diagram for this experimental protocol.

Caption: Experimental workflow for chloride determination using mercurimetric titration.

Impact on Cellular Signaling Pathways

While this compound is primarily used as a chemical reagent, the toxicity of mercury compounds is of significant interest in drug development and toxicology. Studies on inorganic mercury have elucidated its effects on critical cellular signaling pathways.

In murine macrophages, inorganic mercury has been shown to differentially modulate inflammatory responses. It inhibits the production of nitric oxide (NO) by suppressing the nuclear translocation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Simultaneously, it activates the p38 MAPK (Mitogen-Activated Protein Kinase) pathway, leading to an increased expression of proinflammatory cytokines like TNF-α and IL-6.[14] This dual effect highlights a complex interaction of mercury with the immune system's signaling cascades.

The diagram below illustrates this differential modulation.

Caption: Differential modulation of NF-κB and p38 MAPK pathways by inorganic mercury.

Synthesis and Key Reactions

Mercuric nitrate is typically synthesized by reacting elemental mercury with hot, concentrated nitric acid.[8] The monohydrate can be obtained from this reaction. It is a versatile precursor for other mercury salts. For instance, hydrolysis in excess water leads to the formation of an insoluble basic salt.[9]

The diagram below outlines the logical relationship between its synthesis and a key reaction.

Caption: Synthesis and hydrolysis of this compound.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 硝酸汞(II) 一水合物 - 硝酸汞 一水合物 [sigmaaldrich.com]

- 4. strem.com [strem.com]

- 5. auraiyalabchem.com [auraiyalabchem.com]

- 6. This compound | H2HgN2O7 | CID 3084029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mercury(II) nitrate monohydrate, 50 g, CAS No. 7783-34-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 8. Mercury(II) nitrate - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Mercuric nitrate | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. Mercury inhibits nitric oxide production but activates proinflammatory cytokine expression in murine macrophage: differential modulation of NF-kappaB and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Mercuric Nitrate Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermodynamic and physical properties of mercuric nitrate (B79036) monohydrate (Hg(NO₃)₂·H₂O). Due to a notable scarcity of experimental data in readily accessible scientific literature, this document focuses on compiling established physical characteristics and outlining the general experimental methodologies used for the thermal analysis of hydrated metal nitrates. While specific thermodynamic values such as enthalpy of formation, Gibbs free energy of formation, and standard molar entropy for mercuric nitrate monohydrate are not available in the reviewed literature, this guide presents data for a related mercury nitrate compound for illustrative purposes, with clear disclaimers. Furthermore, it details generalized experimental protocols for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and provides graphical representations of a typical experimental workflow and the fundamental relationships between key thermodynamic properties. This guide is intended to serve as a foundational resource for researchers, acknowledging the current gaps in data and highlighting the need for further experimental investigation into the thermodynamic behavior of this compound.

Introduction

This compound is an inorganic compound that finds application in various chemical syntheses and analytical procedures. A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and predicting its behavior under different experimental conditions. This guide aims to consolidate the known data for this compound and to provide a framework for its further experimental characterization.

Physical and Chemical Properties

While comprehensive thermodynamic data is limited, several key physical and chemical properties of this compound have been reported in the literature. These are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | Hg(NO₃)₂·H₂O | [1] |

| Molecular Weight | 342.62 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 79 °C (decomposes) | [2] |

| Density | ~4.3 g/cm³ | [2] |

| Solubility | Soluble in a small amount of water; forms an insoluble basic salt with much water. | [1] |

Thermodynamic Data

Exhaustive searches of scientific databases and literature did not yield experimental values for the standard enthalpy of formation (ΔHᵣ°), standard Gibbs free energy of formation (ΔGᵣ°), standard molar entropy (S°), or heat capacity (Cₚ) specifically for this compound (Hg(NO₃)₂·H₂O). This represents a significant gap in the chemical thermodynamics data for this compound.

For illustrative purposes only, the following table presents thermodynamic data for a different, but related, compound: mercurous nitrate dihydrate (Hg₂(NO₃)₂·2H₂O) . It is critical to note that these values are NOT for this compound and should not be used as a substitute.

| Thermodynamic Property | Value (for Hg₂(NO₃)₂·2H₂O) |

| Standard Enthalpy of Formation (ΔHᵣ°) | Data not available |

| Standard Gibbs Free Energy of Formation (ΔGᵣ°) | Data not available |

| Standard Molar Entropy (S°) | Data not available |

| Heat Capacity (Cₚ) | Data not available |

The lack of available data underscores the need for experimental determination of these fundamental thermodynamic properties for this compound.

Experimental Protocols for Thermal Analysis

The characterization of the thermodynamic properties of hydrated salts like this compound typically involves thermal analysis techniques. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with dehydration and decomposition events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 500 °C).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of mass loss steps. The magnitude of the mass loss at each step corresponds to the loss of water of hydration and subsequent decomposition products.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as melting, dehydration, and decomposition, and to determine the enthalpy changes of these processes.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference pans are subjected to a controlled temperature program, identical to that used in TGA, to allow for direct correlation of thermal events.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. The area under each peak is proportional to the enthalpy change of the transition. The enthalpy of dehydration can be determined by integrating the peak corresponding to the loss of water.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a generalized workflow for the characterization of a hydrated salt using TGA and DSC.

Relationship Between Thermodynamic Properties

The fundamental thermodynamic properties are interrelated through the Gibbs free energy equation. This relationship is central to predicting the spontaneity of chemical processes.

Conclusion

This technical guide has summarized the currently available physical and thermodynamic information for this compound. It is evident that there is a significant lack of experimentally determined thermodynamic data, such as the enthalpy of formation, Gibbs free energy of formation, and standard molar entropy. The provided physical properties and generalized experimental protocols for thermal analysis serve as a starting point for researchers. Further experimental work, specifically utilizing Thermogravimetric Analysis and Differential Scanning Calorimetry, is essential to fully characterize the thermodynamic behavior of this compound. Such data would be invaluable for its safe and effective use in scientific and industrial applications.

References

Methodological & Application

Mercurimetric titration of chloride in wastewater using mercuric nitrate

Introduction

This document provides a detailed protocol for the determination of chloride concentration in wastewater samples using mercurimetric titration with mercuric nitrate (B79036). This method is widely applicable to various water types, including drinking water, surface water, saline water, and domestic and industrial wastewater.[1][2][3] It is a reliable and established complexometric titration method suitable for a wide range of chloride concentrations.[1][2][3]

Principle of the Method

The mercurimetric titration method is based on the reaction between mercuric ions (Hg²⁺) and chloride ions (Cl⁻) to form a stable, soluble mercuric chloride (HgCl₂) complex.[4][5][6] The endpoint of the titration is detected by the use of an indicator, typically diphenylcarbazone (B146866), which forms a distinct blue-violet colored complex with excess mercuric ions once all the chloride has been complexed.[4][5][7] The titration is carried out in an acidic medium (pH 2.3-3.6) to prevent the precipitation of mercuric hydroxide.[4][8] A mixed indicator containing a pH indicator like bromophenol blue or xylene cyanol FF can be used to ensure the correct pH range and enhance the endpoint visibility.[8][9]

The reaction proceeds as follows:

Hg²⁺ + 2Cl⁻ → HgCl₂ (soluble, undissociated complex)[4][9]

At the endpoint:

Excess Hg²⁺ + Diphenylcarbazone → Blue-violet complex[5][7][10]

Quantitative Data Summary

The performance of the mercurimetric titration method for chloride determination has been well-documented. The following table summarizes key quantitative data:

| Parameter | Value | Source |

| Applicability Range | Suitable for all chloride concentrations. For high concentrations, sample dilution is recommended to avoid large titrant volumes. A sample aliquot containing 10 to 20 mg of chloride per 50 mL is ideal.[1][2][3] | EPA Method 325.3[2][3], SW-846 Method 9252A[1] |

| Lower Detection Limit | Can determine chloride in water containing at least 0.1 mg/L.[4] | USGS Methods of Analysis[4] |

| Precision | For a synthetic sample containing 241 mg/L of chloride, the relative standard deviation was 3.3%.[8] | Standard Methods 4500-Cl⁻ C[8] |

| Accuracy (Relative Error) | For a synthetic sample containing 241 mg/L of chloride, the relative error was 2.9%.[8] | Standard Methods 4500-Cl⁻ C[8] |

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the mercurimetric titration of chloride in a wastewater sample.

Caption: Experimental workflow for mercurimetric chloride titration.

Detailed Experimental Protocol

Reagents and Materials

-

Standard Sodium Chloride Solution (0.025 N): Dissolve 1.4613 g of anhydrous NaCl (dried at 140°C for 2 hours) in deionized water and dilute to 1.0 L in a volumetric flask.[1]

-

Standard Mercuric Nitrate Titrant (0.141 N): Dissolve 24.2 g of Hg(NO₃)₂·H₂O in 900 mL of deionized water containing 5.0 mL of concentrated HNO₃. Dilute to 1.0 L. Standardize against the standard NaCl solution. 1.00 mL = 5.00 mg Cl⁻.[1]

-

Standard Mercuric Nitrate Titrant (0.025 N): Dissolve 4.2830 g of Hg(NO₃)₂·H₂O in 50 mL of deionized water acidified with 0.5 mL of concentrated HNO₃ and dilute to 1.0 L. Standardize against the standard NaCl solution.[1]

-

Mixed Indicator Reagent: Dissolve 0.5 g of crystalline diphenylcarbazone and 0.05 g of bromophenol blue powder in 75 mL of 95% ethanol (B145695) and dilute to 100 mL with ethanol. Store in a brown bottle and discard after 6 months.[1]

-

Nitric Acid (HNO₃) Solution (0.05 N): Dilute 3.2 mL of concentrated HNO₃ to 1.0 L with deionized water.

-

Sodium Hydroxide (NaOH) Solution (0.05 N): Dissolve 2.0 g of NaOH in deionized water and dilute to 1.0 L.

-

Hydrogen Peroxide (H₂O₂), 30% [1]

-

Hydroquinone (B1673460) Solution (10 g/L): Dissolve 1 g of purified hydroquinone in 100 mL of deionized water.[1]

-

Apparatus: Burette (10 or 25 mL), pipette (50 mL), Erlenmeyer flask (250 mL), magnetic stirrer, and standard laboratory glassware.

Sample Preparation

-

Collect a representative wastewater sample in a clean glass or plastic bottle.

-

If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.

-

If the chloride concentration is expected to be high (above 200 mg/L), dilute a known volume of the sample with deionized water to bring the concentration within a suitable range.[4]

Titration Procedure

-

Pipette 50.0 mL of the sample (or a diluted aliquot) into a 250 mL Erlenmeyer flask.

-

Add 5-10 drops of the mixed indicator reagent. The solution will turn yellow if the pH is acidic and blue-violet or red if alkaline.[1]

-

If the solution is alkaline (blue-violet or red), add 0.05 N HNO₃ dropwise until the color changes to yellow, then add 1 mL in excess.[1][4]

-

If the solution is already yellow or orange, add 0.05 N NaOH dropwise until the color changes to blue-violet, then add 0.05 N HNO₃ dropwise to revert to yellow, and finally add 1 mL of 0.05 N HNO₃ in excess.[1][4] The optimal pH range is 3.0 to 3.6.[4]

-

Place the flask on a magnetic stirrer and begin titrating with the appropriate strength standard mercuric nitrate solution (0.025 N for lower concentrations, 0.141 N for higher concentrations).[1]

-

Continue the titration until the first permanent pale blue-violet color appears. This is the endpoint.[1]

-

Record the volume of mercuric nitrate titrant used.

-

Perform a blank titration using 50.0 mL of deionized water in place of the sample and record the volume of titrant used.

Interferences

Several ions can interfere with the mercurimetric titration of chloride. The table below lists common interferences and methods for their mitigation.

| Interfering Ion | Concentration | Mitigation Method | Source |

| Bromide (Br⁻) | Any | Titrates along with chloride. | [7] |

| Iodide (I⁻) | Any | Titrates along with chloride. | [7] |

| Chromate (CrO₄²⁻) | > 10 mg/L | Reduce to a lower valence state with hydroquinone solution. | [4] |

| Ferric Iron (Fe³⁺) | > 10 mg/L | Reduce to a lower valence state with hydroquinone solution. | [4] |

| Sulfite (SO₃²⁻) | > 10 mg/L | Oxidize with hydrogen peroxide. | [1][4] |

| Sulfide (S²⁻) | Any | Expected to interfere. | [7] |

| Nitrite (NO₂⁻) | Significant | This method is not suitable for waters treated with nitrite. | [7] |

| Copper (Cu²⁺) | > 50 mg/L | Tolerable up to 50,000 µg/L. | [4][7] |

Calculation of Results

The concentration of chloride in the sample is calculated using the following formula:

Chloride (mg/L) = [(A - B) x N x 35.45 x 1000] / V

Where:

-

A = Volume of mercuric nitrate titrant used for the sample (mL)

-

B = Volume of mercuric nitrate titrant used for the blank (mL)

-

N = Normality of the mercuric nitrate titrant (N)

-

35.45 = Equivalent weight of chloride (g/eq)

-

V = Volume of the sample used (mL)

Safety Precautions

Mercuric nitrate is a highly toxic substance. All handling of mercuric nitrate and its solutions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All mercury-containing waste must be disposed of according to local, state, and federal regulations.[7]

Conclusion

The mercurimetric titration method provides a precise and accurate means of determining chloride concentration in wastewater samples. Careful attention to pH adjustment, recognition of the endpoint, and mitigation of interferences are crucial for obtaining reliable results. Due to the toxicity of mercury compounds, this method should be performed by trained personnel with strict adherence to safety protocols and waste disposal procedures.

References

- 1. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 2. NEMI Method Summary - 325.3 [nemi.gov]

- 3. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]

- 4. nemi.gov [nemi.gov]

- 5. researchgate.net [researchgate.net]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 8. NEMI Method Summary - 4500-Cl- C [nemi.gov]

- 9. Ricca Chemical - Mercuric Nitrate [riccachemical.com]

- 10. instrumentchoice.com.au [instrumentchoice.com.au]

Application Note: Chloride Determination in Drinking Water by Mercuric Nitrate Titration

Introduction

Chloride (Cl⁻) is a ubiquitous inorganic anion found in natural waters, including drinking water sources. While essential for human health in moderation, high concentrations can impart a salty taste and increase the corrosivity (B1173158) of water, potentially damaging metallic pipes (B44673) and infrastructure.[1] Regulatory bodies establish limits for chloride in drinking water primarily for aesthetic reasons.[1] Therefore, accurate and reliable monitoring of chloride levels is a critical aspect of water quality management.